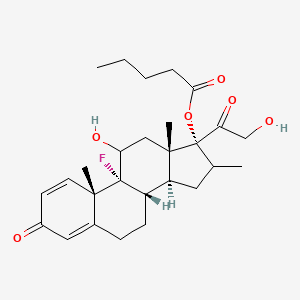

Betamethasone 17-valerate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(8S,9R,10S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16?,19-,20-,21?,24-,25-,26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHRLVCMMWUAJD-CQSFNGLDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1(C(C[C@@H]2[C@@]1(CC([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37FO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Betamethasone 17-Valerate in Cutaneous Inflammation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone (B1666872) 17-valerate, a potent synthetic glucocorticoid, is a cornerstone in the topical treatment of inflammatory skin conditions. Its therapeutic efficacy is rooted in a multifaceted mechanism of action that converges on the glucocorticoid receptor (GR), leading to profound alterations in gene expression and cellular function within the skin. This technical guide provides a comprehensive exploration of the molecular and cellular pathways modulated by betamethasone 17-valerate, with a focus on its anti-inflammatory, immunosuppressive, and anti-proliferative effects. We delve into the intricate signaling cascades, present quantitative data on its efficacy, detail key experimental protocols for its evaluation, and provide visual representations of the core mechanisms to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Inflammatory dermatoses, such as eczema and psoriasis, are characterized by complex immunological dysregulation within the skin, leading to erythema, edema, pruritus, and scaling. Topical corticosteroids, like this compound, remain a first-line therapy due to their broad-spectrum anti-inflammatory and immunosuppressive activities.[1][2] This guide will dissect the fundamental mechanisms through which this compound exerts its therapeutic effects at the molecular level.

The Glucocorticoid Receptor: The Central Mediator of Action

The primary mechanism of action of this compound is initiated by its binding to the cytosolic glucocorticoid receptor (GR).[2] As a lipophilic molecule, it readily penetrates the cell membrane of keratinocytes, fibroblasts, and resident immune cells in the skin.

GR Activation and Nuclear Translocation

In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex including heat shock proteins (HSPs) and immunophilins. Upon binding of this compound, the GR undergoes a conformational change, dissociates from this complex, and translocates to the nucleus.

Genomic Mechanisms: Modulation of Gene Expression

Once in the nucleus, the activated GR-betamethasone 17-valerate complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression.

Transactivation: Upregulation of Anti-inflammatory Genes

The GR-ligand complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This binding typically leads to the recruitment of coactivators and the basal transcription machinery, resulting in the increased transcription of genes with anti-inflammatory properties. A key example is the upregulation of annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the arachidonic acid cascade that produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2]

Transrepression: Downregulation of Pro-inflammatory Genes

Transrepression is considered the major contributor to the anti-inflammatory effects of glucocorticoids. This process does not involve direct binding of the GR to DNA. Instead, the activated GR interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3]

NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In inflammatory skin diseases, NF-κB is constitutively active in keratinocytes and immune cells. The activated GR can interfere with NF-κB signaling in several ways:

-

Direct Protein-Protein Interaction: The GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its DNA response elements.

-

Induction of IκBα: The GR can upregulate the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and activity.

AP-1 (a heterodimer of c-Fos and c-Jun proteins) is another crucial transcription factor in skin inflammation, regulating genes involved in cell proliferation, differentiation, and inflammation. The activated GR can repress AP-1 activity through direct protein-protein interactions, thereby inhibiting the expression of AP-1 target genes.

Cellular Effects in Skin Inflammation

The genomic actions of this compound translate into a range of cellular effects that collectively suppress skin inflammation.

-

Anti-inflammatory Effects: By inhibiting the production of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules, this compound reduces the recruitment and activation of inflammatory cells such as T-lymphocytes, macrophages, and neutrophils to the site of inflammation.[2]

-

Immunosuppressive Effects: It suppresses the function of various immune cells, including T-cells and antigen-presenting cells.[2]

-

Anti-proliferative Effects: this compound inhibits the hyperproliferation of keratinocytes, a hallmark of psoriatic lesions.[2]

Quantitative Data on Efficacy

The clinical and molecular efficacy of this compound has been quantified in numerous studies.

| Parameter | Condition | Effect of this compound | Reference |

| Psoriasis Area and Severity Index (PASI) | Mild to Moderate Psoriasis | 75.00% mean reduction after 6 months of treatment. | [1] |

| Dermatology Life Quality Index (DLQI) | Mild to Moderate Psoriasis | 72.22% mean improvement after 6 months of treatment. | [1] |

| Investigator's Global Assessment | Scalp Psoriasis | 72% of patients judged to be completely or almost clear after 29 days (foam formulation). | [4] |

| Collagen Propeptides (Type I and III) | Healthy Human Skin | 70-80% decrease in suction blister fluid after 3 days of treatment. | [5] |

| Cutaneous Cytokine Levels | Atopic Dermatitis | Significantly greater decrease in IL-8, IL-18, IL-22, IP-10, MDC, MMP-9, and TARC compared to tacrolimus (B1663567) after 2 weeks. | [6] |

Key Experimental Protocols

The anti-inflammatory and bio-potency of topical corticosteroids like this compound are assessed using a variety of in vivo and in vitro models.

Vasoconstrictor Assay (McKenzie-Stoughton Assay)

This in vivo assay is a widely accepted method for determining the bio-potency of topical corticosteroids. It is based on the ability of corticosteroids to cause vasoconstriction of the dermal capillaries, leading to skin blanching.

Methodology:

-

Subject Selection: Healthy volunteers with a known positive blanching response to topical corticosteroids are selected.

-

Application Sites: Multiple small areas (e.g., 1 cm²) are marked on the volar aspect of the forearms.

-

Product Application: A standardized amount of the this compound formulation and a vehicle control are applied to the designated sites. The application is typically done under occlusion to enhance penetration.

-

Application Duration: The products are left in place for a specified period (e.g., 6 hours).

-

Assessment: After removal of the product and cleaning of the sites, the degree of vasoconstriction (blanching) is assessed at various time points (e.g., 2, 4, 6, and 24 hours post-removal).

-

Scoring: Blanching is typically scored visually on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching). Alternatively, a chromameter can be used for a more objective colorimetric measurement.

-

Data Analysis: The blanching scores are plotted over time to generate a dose-response curve, from which the potency of the formulation can be determined.

In Vitro Human Keratinocyte Inflammation Model

This in vitro model allows for the investigation of the anti-inflammatory effects of this compound on a cellular level. Human keratinocyte cell lines (e.g., HaCaT) are commonly used.

Methodology:

-

Cell Culture: HaCaT cells are cultured in appropriate media until they reach a desired confluency (e.g., 80-90%).

-

Induction of Inflammation: Inflammation is induced by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS) or a cocktail of cytokines (e.g., TNF-α and IFN-γ).

-

Treatment: Cells are co-treated or pre-treated with various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours).

-

Sample Collection: The cell culture supernatant is collected to measure secreted cytokines, and the cells are lysed to extract RNA or protein.

-

Analysis:

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Gene Expression Analysis: The expression of pro-inflammatory genes is measured by quantitative real-time PCR (qRT-PCR).

-

Protein Expression Analysis: The levels of key signaling proteins (e.g., phosphorylated NF-κB) are assessed by Western blotting.

-

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Betamethasone Valerate? [synapse.patsnap.com]

- 3. Role of betamethasone valerate 2.250 mg medicated plaster in the treatment of psoriasis and other dermatological pathologies: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Table], Summary of Findings of Included Studies - Betamethasone for Adults with Scalp Psoriasis: A Review of the Clinical and Cost-Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The molecular basis of glucocorticoid-induced skin atrophy: topical glucocorticoid apparently decreases both collagen synthesis and the corresponding collagen mRNA level in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Skin and systemic inflammation in adults with atopic dermatitis before and after whole-body topical this compound 0.1% or tacrolimus 0.1% treatment: A randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of Betamethasone 17-valerate for formulation

An In-depth Technical Guide to the Physicochemical Properties of Betamethasone (B1666872) 17-Valerate for Formulation

Introduction

Betamethasone 17-valerate (BMV) is a potent synthetic glucocorticoid renowned for its significant anti-inflammatory, immunosuppressive, and anti-allergic properties. As the 17-valerate ester of betamethasone, it is extensively used in topical dermatological formulations to treat a variety of skin conditions, including eczema, dermatitis, and psoriasis.[1][2] The efficacy and safety of a topical formulation are critically dependent on the physicochemical characteristics of the active pharmaceutical ingredient (API). These properties govern the drug's release from the vehicle, its penetration through the skin barrier, and its stability within the formulation.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound relevant to formulation development. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of robust and effective drug delivery systems.

Core Physicochemical Properties

A thorough understanding of the following properties is fundamental to overcoming formulation challenges such as poor solubility, chemical instability, and polymorphism, which can impact the final product's performance and shelf-life.

General Properties

This compound is a white to creamy-white, odorless crystalline powder.[3][4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 9-fluoro-11β,21-dihydroxy-16β-methyl-17-[(1-oxopentyl)oxy]-pregna-1,4-diene-3,20-dione | [5] |

| Molecular Formula | C₂₇H₃₇FO₆ | [5][][7] |

| Molecular Weight | 476.58 g/mol | [5][][7] |

| CAS Number | 2152-44-5 | [5][7] |

| Appearance | White or almost white crystalline powder | [4] |

Solubility Profile

The solubility of an API is a critical determinant of its formulation design, particularly for topical and parenteral routes. BMV is a lipophilic molecule, a characteristic that favors skin penetration but presents challenges for incorporation into aqueous vehicles.[4] It is practically insoluble in water but shows good solubility in various organic solvents.[4][7][8]

| Solvent | Solubility Description | Quantitative Value (approx.) | Reference |

| Water | Practically insoluble | - | [4][7][8] |

| Acetone | Freely soluble | - | [1][7][9] |

| Methylene Chloride | Freely soluble | - | [1][7][9] |

| Chloroform | Freely soluble / Soluble | 1 part in 2 | [4][8] |

| Ethanol (96%) | Soluble | 1 part in 12-16 | [3][4] |

| Methanol (B129727) | Sparingly soluble | - | [8] |

| Diethyl Ether | Slightly soluble | 1 part in 400 | [4][8] |

| DMSO | Soluble | ~30 mg/mL | [5] |

| Dimethylformamide | Soluble | ~25 mg/mL | [5] |

Melting Point

The melting point is a crucial parameter for identifying a compound and assessing its purity. It also provides information on the physical form of the substance and its thermal stability, which is vital for manufacturing processes that may involve heat.

| Reported Melting Point Range (°C) | Reference |

| 191 - 194 | [] |

| ~192 (with decomposition) | [4] |

| ~190 (with decomposition) | [8] |

| 183 - 184 | [7] |

The variation in reported melting points may be attributed to the presence of different polymorphic forms or minor impurities.

Partition Coefficient (LogP) and Ionization Constant (pKa)

The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. A higher LogP value, as seen with BMV, indicates a preference for lipid environments, which is a key factor in its ability to permeate the stratum corneum. The pKa value helps predict the ionization state of a molecule at a given pH, which influences its solubility and permeability.

| Parameter | Value | Significance | Reference |

| LogP | 3.637 | High lipophilicity, favoring skin penetration. | [10] |

| pKa | 12.90 ± 0.70 (Predicted) | Essentially non-ionized at physiological pH. | [7][9] |

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same API can have distinct physicochemical properties, including solubility, melting point, and stability, which can significantly affect bioavailability and manufacturability. This compound is known to exhibit trimorphism.

| Polymorphic Form | Characteristics | Reference |

| Form I | The commercially available and thermodynamically most stable form at room temperature. | [11] |

| Form II | A metastable form that can be obtained via melting and recrystallization of Form III. | [11][12] |

| Form III | A metastable form that results from the desolvation of a methanol solvate. | [11][12] |

Given that polymorphs can interconvert, it is crucial to control the crystallization process during manufacturing to ensure a consistent and stable crystal form in the final product.

Stability Profile

This compound is susceptible to degradation through several pathways, primarily isomerization and hydrolysis, which are influenced by pH, temperature, and light.

-

Isomerization: The most significant degradation pathway is an acid and base-catalyzed acyl migration, where the valerate (B167501) group on carbon 17 isomerizes to carbon 21.[][13] This is clinically important as the resulting Betamethasone 21-valerate possesses only a fraction of the therapeutic activity of the parent compound.[13]

-

Hydrolysis: The 21-valerate isomer can further hydrolyze to form betamethasone free alcohol.[13][14]

-

Photodegradation: Exposure to UV light can induce degradation, which follows first-order kinetics.[15]

-

Incompatibilities: The compound is incompatible with alkalis, heavy metals, and certain formulation excipients like coal tar and salicylic (B10762653) acid.[3] Heat and light are known to accelerate its decomposition.[3]

The stability is highly dependent on the formulation vehicle, with decomposition occurring more rapidly in alkaline environments.[13] Therefore, careful control of the formulation's pH is essential to minimize degradation and ensure product potency throughout its shelf life.

Experimental Protocols

Standardized methodologies are required to accurately characterize the physicochemical properties of an API. The following section outlines common experimental protocols.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, phosphate (B84403) buffer) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Melting Point Analysis (Differential Scanning Calorimetry - DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of the this compound powder into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram. This method is also highly effective for detecting polymorphism, as different crystal forms will exhibit distinct melting endotherms.[16]

Polymorphic Screening (X-Ray Powder Diffraction - XRPD)

XRPD is a powerful technique for identifying the crystal form of a solid material. Each crystalline solid has a unique diffraction pattern.

-

Sample Preparation: Gently pack the this compound powder into a sample holder.

-

Data Acquisition: Mount the sample in an X-ray diffractometer. Expose the sample to a monochromatic X-ray beam and scan over a range of 2θ angles (e.g., 2° to 40°).

-

Pattern Analysis: The instrument detects the intensity of the diffracted X-rays at different angles. The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the specific crystal lattice. Different polymorphs will produce distinctly different diffraction patterns.[11][16]

LogP Determination (Shake-Flask Method)

This protocol measures the partitioning of a drug between two immiscible phases, typically n-octanol and water.

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Drug Addition: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous drug solution in a sealed container. Shake the mixture vigorously for a set time, then allow the two phases to separate completely, often aided by centrifugation.

-

Quantification: Determine the concentration of the drug in both the aqueous and octanol (B41247) phases using a suitable analytical method like HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Stability Studies (Forced Degradation)

Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

-

Stress Conditions: Expose solutions or solid samples of this compound to a variety of stress conditions as per ICH guidelines, including:

-

Hydrolysis: Acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), and neutral (water) conditions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

-

Photolysis: Exposure to UV and visible light.

-

Thermal Stress: Heating the solid drug substance.

-

-

Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method capable of separating the intact drug from all major degradation products.

-

Peak Identification: Characterize the degradation products to elucidate the degradation pathways. This information is vital for selecting appropriate excipients and packaging to protect the drug product.

Visualization of Key Concepts

Glucocorticoid Receptor Signaling Pathway

This compound exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus to modulate gene expression.

Caption: Mechanism of action for this compound.

Physicochemical Properties and Formulation Strategy

The physicochemical properties of BMV directly dictate the strategies employed during formulation development to ensure stability, efficacy, and patient acceptability.

Caption: Influence of physicochemical properties on formulation.

Experimental Workflow for Polymorph Characterization

A systematic workflow is essential for identifying and characterizing the different polymorphic forms of this compound.

Caption: Workflow for polymorph screening and selection.

Conclusion

The physicochemical properties of this compound—particularly its poor aqueous solubility, high lipophilicity, potential for polymorphism, and susceptibility to pH-dependent isomerization—are defining factors in the development of topical formulations. A comprehensive characterization of these properties using robust analytical techniques is not merely a preliminary step but a critical requirement for designing a drug product that is stable, safe, and therapeutically effective. By leveraging this foundational knowledge, formulation scientists can rationally select excipients, optimize manufacturing processes, and ultimately develop high-quality dermatological products that maximize the therapeutic potential of this potent corticosteroid.

References

- 1. This compound | 2152-44-5 [chemicalbook.com]

- 2. Betamethasone Valerate | C27H37FO6 | CID 16533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. guinama.com [guinama.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound CAS#: 2152-44-5 [m.chemicalbook.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. 2152-44-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Betamethasone-17-valerate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. The stability and blanching efficacy of betamethasone-17-valerate in emulsifying ointment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

An In-depth Technical Guide to the Synthesis and Impurity Profiling of Betamethasone 17-Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and impurity profiling of Betamethasone (B1666872) 17-valerate, a potent synthetic corticosteroid. The document details the chemical synthesis process, outlines the formation of known impurities, and presents analytical methodologies for their detection and quantification.

Synthesis of Betamethasone 17-Valerate

The synthesis of this compound typically involves the esterification of betamethasone at the 17-hydroxyl group with valeric acid or a derivative thereof. A common and efficient method utilizes trimethyl orthovalerate in the presence of an acid catalyst.[1][2]

Synthesis Pathway

The overall synthetic scheme is a multi-step process that starts from betamethasone and selectively esterifies the C17 hydroxyl group.

Experimental Protocol for Synthesis

The following protocol is a detailed method for the synthesis of this compound based on established procedures.[1][2]

Step 1: Esterification

-

In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve Betamethasone in tetrahydrofuran (THF).

-

Add p-toluenesulfonic acid as a catalyst.

-

To this solution, add trimethyl orthovalerate.

-

Maintain the reaction temperature between 20-25°C and stir for 30-45 minutes.

Step 2: Hydrolysis

-

To the reaction mixture from Step 1, add a 5-15% aqueous solution of sulfuric acid.

-

Continue stirring under nitrogen protection at 20-25°C for 20-30 minutes to hydrolyze the intermediate orthoester.

Step 3: Work-up and Extraction

-

Add pyridine (B92270) to the reaction mixture and stir for 20-40 minutes.

-

Discontinue the nitrogen purge and add an aqueous sodium chloride solution.

-

Warm the mixture to 30-35°C and stir, then allow the layers to separate.

-

Collect the upper organic layer.

Step 4: Crystallization of Crude Product

-

Concentrate the organic layer under reduced pressure to obtain an oily residue.

-

To the residue, add a mixture of anhydrous methanol (B129727), water, and glacial acetic acid (volume ratio of approximately 400-600 : 180-250 : 1).[1]

-

Heat the mixture until a clear solution is obtained, then cool to 15-20°C with stirring to induce crystallization.

-

Collect the crude this compound by suction filtration.

-

Wash the filter cake with a 20-40% aqueous methanol solution and dry.[1]

Step 5: Purification

-

Dissolve the crude product in a mixture of acetone, purified water, and glacial acetic acid (volume ratio of approximately 800-1000 : 50-150 : 1).[1]

-

Add activated carbon for decolorization and stir for 1-2 hours.

-

Filter the solution to remove the activated carbon.

-

To the filtrate, add an equal volume of purified water and concentrate under reduced pressure at a temperature below 50°C.

-

Cool the concentrated solution to 10-15°C and stir for 10-15 hours to allow for crystallization.

-

Collect the purified this compound by suction filtration, wash with purified water, and dry to a constant weight.

Yield and Purity

| Parameter | Value | Reference |

| Yield | >80% | [1] |

| Purity (by HPLC) | >99.2% | [1] |

Impurity Profiling

Impurity profiling is crucial for ensuring the safety and efficacy of this compound. Impurities can arise from the manufacturing process or through degradation of the active pharmaceutical ingredient (API).

Common Impurities

| Impurity Name | Structure | Origin |

| Dexamethasone 17-valerate | Isomer of this compound | Process-related impurity from the starting material.[3] |

| Betamethasone 21-valerate | Isomer of this compound | Degradation product formed by acyl migration.[3][4] |

| Betamethasone | Starting material | Unreacted starting material or degradation product. |

| 21-Dehydro this compound | Oxidation product | Degradation product.[5] |

| Betamethasone 17-propionate | Analogous ester | Impurity from related substance in starting material or reagents.[5] |

Impurity Formation Pathways

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the routine analysis of this compound and its impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.

HPLC-UV Method

A stability-indicating RP-HPLC method can be used for the simultaneous quantification of this compound and its impurities.[6][7]

3.1.1. Experimental Protocol

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm particle size).[6][7]

-

UV Detection: 235 nm.[6]

-

Mobile Phase A: A 16:21:21:42 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile (B52724).[6][7]

-

Mobile Phase B: A 24:5:5:66 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile.[6][7]

-

Gradient Program:

-

Start with 100% Mobile Phase A, hold for 3 minutes.

-

Increase to 100% Mobile Phase B over the next 25 minutes.

-

Hold at 100% Mobile Phase B for 10 minutes.

-

3.1.2. Sample Preparation

For cream formulations, an extraction into a suitable organic solvent is required.

-

Accurately weigh approximately 5.00 g of the cream into a 50.0 mL volumetric flask.

-

Add 30 mL of acetonitrile and suspend by shaking in a water bath at 65°C to melt the fatty components.

-

Ensure thorough mixing using a vortex mixer.

-

Extract the APIs into the solution by shaking on a flat-bed shaker.[6]

LC-MS/MS Method for Impurity Identification

LC-MS/MS is a powerful tool for the identification and structural elucidation of unknown impurities.[3][8]

3.2.1. Experimental Protocol

-

LC System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable C18 column, for example, a Restek Pinnacle II C18 (250 mm x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A gradient elution system composed of 0.2% formic acid in water and acetonitrile is commonly used.[8]

-

Ionization Mode: Both positive and negative ion modes can be utilized for comprehensive analysis.

Analytical Workflow

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound and the profiling of its impurities. The synthesis is a well-established process, but careful control of reaction conditions and purification steps is necessary to achieve high purity and yield. A thorough understanding of potential process-related and degradation impurities is essential for developing robust analytical methods for quality control. The described HPLC-UV and LC-MS/MS methods provide reliable approaches for the quantification and identification of these impurities, ensuring the final drug product meets the required quality standards.

References

- 1. CN102659887A - Synthetic method of this compound - Google Patents [patents.google.com]

- 2. CN102659887B - A kind of synthetic method of betamethasone valerate - Google Patents [patents.google.com]

- 3. Application of LC-MS(n) in conjunction with mechanism-based stress studies in the elucidation of drug impurity structure: rapid identification of a process impurity in this compound drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. academic.oup.com [academic.oup.com]

- 7. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Anti-inflammatory Activity of Betamethasone 17-Valerate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the in vitro anti-inflammatory properties of Betamethasone 17-valerate, a potent synthetic glucocorticoid. It details the molecular mechanisms of action, including its interaction with the glucocorticoid receptor and subsequent modulation of key inflammatory signaling pathways such as NF-κB and MAP kinase. This guide summarizes quantitative data on its efficacy in inhibiting pro-inflammatory mediators and presents detailed experimental protocols for assessing its activity in a laboratory setting. Visual diagrams of cellular pathways and experimental workflows are provided to facilitate a deeper understanding of the scientific principles and methodologies discussed.

Introduction

This compound is a mid-potency topical corticosteroid widely utilized for its anti-inflammatory, immunosuppressive, and anti-proliferative activities in treating various dermatological conditions like eczema and psoriasis.[1][2] Its therapeutic efficacy is rooted in its ability to modulate the expression of numerous genes involved in the inflammatory cascade.[3] Understanding its precise mechanisms of action at a cellular and molecular level is critical for drug development and optimizing therapeutic strategies. In vitro assays provide a controlled environment to dissect these mechanisms, offering a reliable and ethical approach for screening and characterizing anti-inflammatory agents before proceeding to in vivo studies.[4][5] This guide focuses on the established in vitro effects of this compound, presenting key quantitative data and the experimental protocols used to derive them.

Molecular Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through its interaction with the cytosolic glucocorticoid receptor (GR).[1]

2.1. Glucocorticoid Receptor Binding and Nuclear Translocation Upon diffusing into the cell, this compound binds to the GR, which is part of a multiprotein complex in the cytoplasm. This binding event induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated Betamethasone-GR complex into the nucleus.[1]

2.2. Genomic Mechanisms Once in the nucleus, the Betamethasone-GR complex modulates gene expression through two primary genomic mechanisms:

-

Transactivation: As a dimer, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This action upregulates the transcription of anti-inflammatory proteins such as annexin-1 (lipocortin-1), which inhibits phospholipase A2, and IκBα, an inhibitor of the pro-inflammatory transcription factor NF-κB.[1]

-

Transrepression: The Betamethasone-GR complex, often as a monomer, can inhibit the activity of other transcription factors without directly binding to DNA. It achieves this by physically interacting with and "tethering" to pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This protein-protein interaction prevents them from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][6]

Modulation of Key Inflammatory Pathways

This compound exerts its potent anti-inflammatory effects by interfering with critical signaling cascades.

3.1. Inhibition of the NF-κB Pathway The NF-κB pathway is a central regulator of inflammation.[7] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[8] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[8][9] Betamethasone suppresses this pathway by:

-

Increasing the transcription of the IκBα gene (a transactivation effect), which enhances the sequestration of NF-κB in the cytoplasm.[1]

-

Directly interacting with the p65 subunit of NF-κB in the nucleus (a transrepression effect), preventing it from initiating transcription.[10][11]

3.2. Interference with the MAP Kinase (MAPK) Pathway Mitogen-activated protein kinase (MAPK) pathways, including the JNK and ERK pathways, are also crucial in regulating inflammation.[12][13] Glucocorticoids can inhibit MAPK signaling, which contributes to their anti-inflammatory effects.[12] One key mechanism is the induction of MAPK Phosphatase-1 (MKP-1). MKP-1 is a protein that dephosphorylates and thereby inactivates MAPKs like JNK and p38, effectively shutting down their downstream signaling to inflammatory gene expression.[12]

Quantitative In Vitro Data

The anti-inflammatory potency of this compound has been quantified through various in vitro assays.

Table 1: Glucocorticoid Receptor Binding Affinity

| Parameter | Cell/Tissue Source | Value | Reference |

| IC₅₀ (vs. ³H-dexamethasone) | Human Epidermis | 5 nM | [14] |

| IC₅₀ (vs. ³H-dexamethasone) | Mouse Skin | 6 nM | [14] |

| IC₅₀ represents the concentration required to inhibit 50% of radiolabeled dexamethasone (B1670325) binding, with lower values indicating higher affinity. |

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines

| Cytokine | Cell Type | Stimulus | Betamethasone Conc. | Result | Reference |

| TNF-α | Dental Pulp Stem Cells (DPSCs) | 1 µg/mL LPS | 1 µg/L | Significant decrease in mRNA expression | [10] |

| IL-1β | Dental Pulp Stem Cells (DPSCs) | 1 µg/mL LPS | 1 µg/L | Significant decrease in mRNA expression | [10] |

| IL-6 | Dental Pulp Stem Cells (DPSCs) | 1 µg/mL LPS | 1 µg/L | Significant decrease in mRNA expression | [10] |

| IL-1α | Peripheral Blood Mononuclear Cells (PBMCs) | LPS, R848, PHA | Not specified | Significant reduction post-HIV exposure | [15] |

| IL-1β | Peripheral Blood Mononuclear Cells (PBMCs) | TLR agonists, PHA | Not specified | Significant reduction across all conditions | [15] |

| IL-6 | Peripheral Blood Mononuclear Cells (PBMCs) | TLR agonists, PHA | Not specified | Significant reduction across all conditions | [15][16] |

| TNF | Neonatal Cord Blood Mononuclear Cells | S. agalactiae, E. faecalis | Not specified | Reduced production | [16] |

Table 3: In Vitro Inhibition of Inflammatory Enzymes and Mediators

| Mediator | Cell Type | Stimulus | Betamethasone Conc. | Result | Reference |

| COX-2 | Dental Pulp Stem Cells (DPSCs) | 1 µg/mL LPS | 1 µg/L | Significant decrease in mRNA expression | [10] |

| COX-2 | Human Articular Chondrocytes | IL-1 | Not specified | Dexamethasone (related GC) strongly inhibited mRNA expression | [17] |

| iNOS | Mouse Macrophages | LPS | Not specified | General screening method indicates reduction | [4] |

| Nitric Oxide (NO) | Mouse Macrophages | LPS | Not specified | General screening method indicates reduction | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro assessment of anti-inflammatory agents.

5.1. Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Inhibition Assay in THP-1 Cells

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from monocytic cells stimulated with LPS.[18]

-

Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells per well.

-

Pre-treatment: Add varying concentrations of this compound (dissolved in a suitable vehicle like DMSO, with final concentration ≤0.1%) to the wells. Include a vehicle-only control group. Incubate for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control group.[18]

-

Incubation: Incubate the plate for 4-24 hours, depending on the target cytokine (e.g., 4 hours for TNF-α, 24 hours for IL-1β and IL-6).[18]

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-6, or other cytokines in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value if desired.

5.2. Protocol: Western Blot for NF-κB p65 Phosphorylation

This protocol assesses the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of its p65 subunit.[10]

-

Cell Culture and Seeding: Culture and seed cells (e.g., DPSCs, macrophages) in a 6-well plate as described previously.

-

Treatment and Stimulation: Pre-treat cells with this compound or vehicle for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a short duration (e.g., 15-60 minutes) to capture peak phosphorylation.

-

Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated p65 (p-p65) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p65 or a housekeeping protein like β-actin.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-p65 signal to the total p65 or housekeeping protein signal.

Conclusion

This compound demonstrates potent in vitro anti-inflammatory activity through a well-defined molecular mechanism centered on the glucocorticoid receptor. By binding to the GR, it initiates a cascade of genomic events that lead to the suppression of key pro-inflammatory signaling pathways, notably NF-κB and MAPK. This action results in the reduced expression and activity of a wide array of inflammatory mediators, including cytokines like TNF-α and IL-6, and enzymes such as COX-2. The quantitative data and detailed protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this and other corticosteroid compounds in a controlled laboratory setting.

References

- 1. What is the mechanism of Betamethasone Valerate? [synapse.patsnap.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. youtube.com [youtube.com]

- 4. ir.vistas.ac.in [ir.vistas.ac.in]

- 5. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]

- 6. Regulation of Cyclooxygenase-2 Expression in Human T Cells by Glucocorticoid Receptor-Mediated Transrepression of Nuclear Factor of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ss.bjmu.edu.cn [ss.bjmu.edu.cn]

- 11. Betamethasone suppresses the inflammatory response in LPS-stimulated dental pulp cells through inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Betamethasone induces potent immunosuppression and reduces HIV infection in a PBMC in vitro model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of Indomethacin and Betamethasone on the cytokine response of human neonatal mononuclear cells to gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Betamethasone 17-Valerate: A Deep Dive into Glucocorticoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of betamethasone (B1666872) 17-valerate, a potent synthetic glucocorticoid. A thorough understanding of its interaction with the glucocorticoid receptor (GR) is fundamental to its therapeutic application in treating a range of inflammatory and autoimmune conditions. This document details the underlying signaling pathways, presents quantitative binding affinity data, and outlines the experimental protocols used to determine these values.

Introduction to Betamethasone 17-Valerate and the Glucocorticoid Receptor

This compound is a mid-potency topical corticosteroid widely used for its anti-inflammatory, immunosuppressive, and anti-proliferative properties.[1] Its therapeutic effects are primarily mediated through its binding to and activation of the glucocorticoid receptor. The GR, a member of the nuclear receptor superfamily, functions as a ligand-dependent transcription factor that regulates the expression of a vast array of genes, ultimately leading to the observed physiological responses.[2][3]

Upon binding to its ligand in the cytoplasm, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus.[4] In the nucleus, the ligand-receptor complex can either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes.[2]

Glucocorticoid Receptor Signaling Pathway

The binding of this compound to the glucocorticoid receptor initiates a cascade of molecular events that modulate cellular activity. The canonical signaling pathway is depicted below.

References

An In-depth Technical Guide to the Degradation Pathways and Products of Betamethasone 17-Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of betamethasone (B1666872) 17-valerate, a potent synthetic glucocorticoid widely used in topical formulations for various skin disorders. Understanding the degradation pathways and the resulting products is crucial for ensuring the stability, safety, and efficacy of pharmaceutical preparations containing this active ingredient. This document details the primary degradation routes—hydrolysis, isomerization, and photodegradation—supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Degradation Pathways

Betamethasone 17-valerate is susceptible to degradation through several mechanisms, primarily influenced by factors such as pH, temperature, light exposure, and the composition of the formulation. The major degradation reactions include thermal degradation (hydrolysis and isomerization) and photodegradation.

Thermal Degradation: Hydrolysis and Isomerization

Thermal degradation of this compound predominantly involves hydrolysis and isomerization, leading to the formation of two major products: betamethasone 21-valerate and betamethasone alcohol.[1][2][3][4] This process is significantly influenced by pH.[1] The degradation follows first-order kinetics.[1][2][3]

The degradation pathway begins with the isomerization of this compound to betamethasone 21-valerate through the migration of the valerate (B167501) ester group from the C17 to the C21 position.[2][5][6] Subsequently, betamethasone 21-valerate can undergo hydrolysis to form betamethasone alcohol.[1][2][6]

Photodegradation

When exposed to UV light (in the range of 300-400 nm), this compound undergoes degradation through a rearrangement of the cyclohexadienone moiety, which is believed to involve a radical mechanism.[7] This leads to the formation of three primary photodegradation products: lumi, photolumi, and andro derivatives.[7] The photodegradation process also follows first-order kinetics.[5][7]

Quantitative Data on Degradation

The rate and extent of this compound degradation are highly dependent on the environmental conditions. The following tables summarize the quantitative data from various studies.

Thermal Degradation Product Distribution

The distribution of thermal degradation products is heavily influenced by the pH of the medium.

| pH | Betamethasone 21-Valerate (%) | Betamethasone Alcohol (%) |

| 2.5 | 8.33 | 0.17 |

| 3.5 | 9.10 | 0.90 |

| 4.5 | 9.55 | 0.45 |

| 5.5 | 9.65 | 0.35 |

| Table 1: Product distribution at 10% thermal degradation of this compound at different pH values.[2] |

Apparent First-Order Rate Constants for Degradation

The degradation of this compound follows first-order kinetics under both thermal and photolytic stress conditions.

| Degradation Type | Medium | Apparent First-Order Rate Constant (k) |

| Thermal | Varies (different media) | 0.399 - 9.07 x 10⁻³ h⁻¹ |

| Photodegradation | Varies (solvents and formulations) | 1.62 - 11.30 x 10⁻³ min⁻¹ |

| Table 2: Apparent first-order rate constants for the degradation of this compound.[2][3][7][8] |

Experimental Protocols

The analysis of this compound and its degradation products is predominantly carried out using High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method for Thermal Degradation Products

A validated HPLC method is crucial for separating and quantifying this compound from its degradation products.[1][3]

-

Instrumentation : High-Performance Liquid Chromatograph with a UV detector.

-

Column : A suitable C18 column (e.g., 150 mm × 4.6 mm, 3 µm particles) is often used.[9][10][11]

-

Mobile Phase : A gradient mixture of solvents is typically employed. For instance, a mixture of methanol, phosphoric acid, water, and acetonitrile (B52724) in varying proportions.[9][10][11]

-

Flow Rate : A typical flow rate is around 0.7 mL/min.[9][10]

-

Detection Wavelength : UV detection is commonly set at 235 nm.[9][10]

-

Column Temperature : The column is often maintained at 40°C.[9][10]

Sample Preparation for Analysis

-

Solutions : Samples in solution are typically diluted with the mobile phase to an appropriate concentration before injection.

-

Creams and Gels : For semi-solid dosage forms, an extraction step is necessary. The active ingredient and its degradation products are extracted using a suitable solvent, followed by centrifugation and filtration to remove excipients before HPLC analysis.

Factors Influencing Degradation

Several factors can significantly impact the stability of this compound in pharmaceutical formulations.

-

pH : this compound shows maximum stability in the pH range of 4-5.[1][2][3] The degradation rate increases in more acidic or alkaline conditions.[1]

-

Solvent Polarity : The rate of both thermal and photodegradation increases with a decrease in the solvent's dielectric constant (i.e., in less polar solvents).[1][5][7]

-

Formulation Excipients : The ingredients used in cream and gel formulations can influence the degradation rate. For instance, a higher rate of photodegradation has been observed in cream formulations compared to gel formulations.[5][7]

-

Photostabilizers : The inclusion of photostabilizers such as titanium dioxide, vanillin, and butyl hydroxytoluene can effectively reduce photodegradation in topical formulations.[7]

Conclusion

The degradation of this compound is a critical aspect to consider during the development and storage of pharmaceutical products. The primary degradation pathways involve thermal- and pH-dependent hydrolysis and isomerization to betamethasone 21-valerate and betamethasone alcohol, as well as photodegradation to lumi, photolumi, and andro derivatives. The degradation kinetics are typically first-order. Stability can be optimized by controlling the pH of the formulation to be within the 4-5 range and by incorporating photostabilizers in topical preparations. Robust, stability-indicating analytical methods, such as HPLC, are essential for monitoring the integrity of this compound and ensuring product quality.

References

- 1. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. The stability of betamethasone-17-valerate in semi-solid bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of Betamethasone 17-Valerate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Betamethasone (B1666872) 17-valerate, a potent synthetic glucocorticoid. The following sections detail the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting key data in structured tables and illustrating relevant workflows and biological pathways.

Introduction

Betamethasone 17-valerate is a corticosteroid ester utilized for its anti-inflammatory and immunosuppressive properties.[1] A thorough understanding of its chemical structure and purity is paramount for its safe and effective use in pharmaceutical formulations. Spectroscopic techniques are indispensable tools for the structural elucidation and quality control of this active pharmaceutical ingredient. This guide offers detailed experimental protocols and data interpretation for the multifaceted spectroscopic analysis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 0.93 | t, J=7.4 Hz | -CH2CH2CH2CH3 |

| 1.05 | s | C-18 CH3 |

| 1.25 | d, J=7.6 Hz | C-16 CH3 |

| 1.55 | s | C-19 CH3 |

| 1.35-1.70 | m | -CH2CH2CH2CH3 |

| 2.35 | t, J=7.4 Hz | -COCH2CH2- |

| 4.30 | d, J=19.6 Hz | C-21 Ha |

| 4.85 | d, J=19.6 Hz | C-21 Hb |

| 5.95 | s | C-4 H |

| 6.15 | d, J=10.1 Hz | C-2 H |

| 7.30 | d, J=10.1 Hz | C-1 H |

Note: The assignments are based on typical chemical shifts for steroid structures and may require 2D NMR techniques for definitive confirmation.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 13.7 | -CH2CH2CH2CH3 |

| 16.9 | C-18 |

| 17.3 | C-16 CH3 |

| 22.1 | -CH2CH2CH2CH3 |

| 26.8 | -CH2CH2CH2CH3 |

| 31.0 - 48.0 | Various aliphatic C |

| 68.7 | C-21 |

| 70.9 | C-11 |

| 90.1 | C-17 |

| 99.5 | C-9 |

| 124.1 | C-2 |

| 129.8 | C-1 |

| 152.3 | C-4 |

| 167.8 | C-5 |

| 172.5 | Ester C=O |

| 186.2 | C-3 C=O |

| 205.1 | C-20 C=O |

Note: These are approximate chemical shifts and can vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3450 | Strong, Broad | O-H Stretching (Alcohol) |

| ~2960 | Medium | C-H Stretching (Aliphatic) |

| ~1735 | Strong | C=O Stretching (Ester) |

| ~1710 | Strong | C=O Stretching (Ketone, C-20) |

| ~1665 | Strong | C=O Stretching (α,β-unsaturated Ketone, C-3) |

| ~1620, ~1605 | Medium | C=C Stretching (Diene) |

| ~1280 | Strong | C-O Stretching (Ester) |

| ~1050 | Strong | C-F Stretching |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 476.26 | [M]+ (Molecular Ion) |

| 375.20 | [M - C5H9O2]+ (Loss of valerate (B167501) side chain) |

| 355.19 | [M - C5H9O2 - HF]+ |

| 337.18 | [M - C5H9O2 - H2O - HF]+ |

| 279.17 | Further fragmentation |

Note: Fragmentation patterns can be complex and dependent on the ionization technique used.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a larger number of scans compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Fourier Transform Infrared (FT-IR) spectroscopy.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

Grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the infrared spectrum.

-

Data Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands and assign them to the corresponding functional groups.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (LC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-

Chromatographic Separation (LC):

-

Inject the sample solution into a liquid chromatography system equipped with a suitable column (e.g., C18).

-

Use a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid) to elute the compound.

-

-

Mass Spectrometric Analysis (MS):

-

The eluent from the LC system is introduced into the mass spectrometer.

-

Employ an appropriate ionization technique, such as Electrospray Ionization (ESI) in positive ion mode.

-

Acquire a full scan mass spectrum to determine the molecular ion peak.

-

Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.[3][4]

-

-

Data Analysis: Analyze the resulting mass spectra to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Signaling Pathway

This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression.[1][5] The diagram below illustrates this genomic signaling pathway.

References

- 1. Betamethasone Valerate | C27H37FO6 | CID 16533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 3. akjournals.com [akjournals.com]

- 4. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Betamethasone Valerate? [synapse.patsnap.com]

Betamethasone 17-valerate solubility in different solvent systems

An In-Depth Technical Guide to the Solubility of Betamethasone (B1666872) 17-Valerate in Various Solvent Systems

For researchers, scientists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) like betamethasone 17-valerate is fundamental to formulation development, ensuring bioavailability, and achieving therapeutic efficacy. This guide provides a comprehensive overview of the solubility of this compound in different solvent systems, complete with quantitative data, detailed experimental protocols, and visualizations of experimental workflows and influencing factors.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common pharmaceutical solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility in different media.

| Solvent System | Solubility | Temperature |

| Ethanol (B145695) | ~ 3 mg/mL[1] | Not Specified |

| Ethanol | 62 mg/mL[2] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL[1] | Not Specified |

| Dimethylformamide (DMF) | ~ 25 mg/mL[1] | Not Specified |

| 1:10 DMSO:PBS (pH 7.2) | ~ 0.1 mg/mL[1] | Not Specified |

| Water | Practically insoluble[3] | Not Specified |

| Acetone | Freely soluble[4] | Not Specified |

| Chloroform | Freely soluble[3] | Not Specified |

| Methylene (B1212753) Chloride | Freely soluble[4] | Not Specified |

| Methanol (B129727) | Sparingly soluble[3] | Not Specified |

| Diethyl Ether | Slightly soluble[3] | Not Specified |

| Isopropyl Alcohol | Soluble in 50 parts[5] | Not Specified |

Qualitative Solubility Profile

Qualitative assessments further characterize the solubility of this compound:

-

Practically insoluble in water.[3]

-

Freely soluble in acetone, chloroform, and methylene chloride.[4][3]

-

Soluble in ethanol (in 12-16 parts) and isopropyl alcohol (in 50 parts).[5]

-

Sparingly soluble in methanol.[3]

-

Slightly soluble in diethyl ether.[3]

Experimental Protocols

The determination of solubility is a critical experimental procedure in pharmaceutical sciences. Below are detailed methodologies for key experiments related to the solubility of this compound.

Protocol for Determination of Equilibrium Solubility

This protocol is a generalized procedure based on standard methods for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected solvent system in a sealed container (e.g., a glass vial).

-

The container is then agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). A shaker or rotator is used to ensure continuous mixing.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, the suspension is allowed to stand to allow for the sedimentation of the undissolved solid.

-

An aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles.

-

-

Quantification of Dissolved Solute:

-

The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of this compound is reverse-phase HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 240 nm.[1]

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Factors Influencing this compound Solubility

Several factors can influence the solubility and stability of this compound in a given formulation. The diagram below illustrates these relationships.

References

A Technical Guide to the Crystal Structure and Polymorphism of Betamethasone 17-Valerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone 17-valerate, a potent synthetic glucocorticoid, is a widely utilized active pharmaceutical ingredient (API) in topical formulations for treating inflammatory skin disorders. The solid-state properties of an API, particularly its crystal structure and polymorphism, are critical determinants of its physicochemical properties, including solubility, stability, and bioavailability. Consequently, a thorough understanding and control of the polymorphic landscape of this compound are paramount for ensuring consistent product quality and therapeutic efficacy. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, detailing their crystal structures, thermodynamic relationships, and the experimental methodologies employed for their characterization.

Introduction to Polymorphism in this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different crystalline arrangements, or polymorphs, of the same chemical entity can exhibit distinct physical and chemical properties. In the pharmaceutical context, this can have profound implications for drug development and manufacturing.

This compound has been shown to exhibit trimorphism, with three identified polymorphic forms (Form I, Form II, and Form III) and a methanol (B129727) solvate.[1][2] Form I is the commercially available and thermodynamically most stable form at room temperature.[1][2] Forms II and III are metastable polymorphs. The interconversion between these forms is a key aspect of the solid-state chemistry of this API.

Crystal Structure and Physicochemical Data

The different polymorphic forms of this compound have been characterized using single-crystal and powder X-ray diffraction. The crystallographic data for the known forms are summarized in the table below.

Table 1: Crystallographic Data for this compound Polymorphs and Solvate

| Parameter | Form I | Form II | Form III | Methanol Solvate |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ | P2₁ | P2₁ |

| a (Å) | 10.38 | 11.78 | 12.11 | 11.95 |

| b (Å) | 12.45 | 10.98 | 10.87 | 11.12 |

| c (Å) | 20.12 | 11.23 | 11.34 | 11.45 |

| α (°) | 90 | 90 | 90 | 90 |

| β (°) | 90 | 101.3 | 102.5 | 101.8 |

| γ (°) | 90 | 90 | 90 | 90 |

| V (ų) | 2598 | 1423 | 1456 | 1498 |

| Z | 4 | 2 | 2 | 2 |

| R-factor (%) | 4.5 | 6.8 | 7.1 | 5.9 |

Note: The data presented in this table is a representative compilation from published crystallographic studies. Slight variations may be observed in different literature sources.

Thermodynamic Relationships and Polymorphic Transformations

The thermodynamic stability of the different polymorphs has been investigated using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 2: Thermal Analysis Data for this compound Polymorphs

| Form | Melting Point (°C) | Heat of Fusion (J/g) | Notes |

| Form I | ~190 (with decomposition) | Higher than Forms II & III | Thermodynamically stable form.[1][2] |

| Form II | Lower than Form I | Lower than Form I | Metastable form.[1][2] |

| Form III | Lower than Form I | Lower than Form I | Metastable form, transforms to Form II upon heating.[1][2] |

| Methanol Solvate | Decomposes to Form III | - | Desolvation event observed by TGA/DTA.[1][2] |

The relationship and transformation pathways between the different solid-state forms of this compound are crucial for controlling the final solid form of the API.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for Betamethasone 17-Valerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Betamethasone 17-Valerate in pharmaceutical formulations. The developed isocratic reverse-phase method is demonstrated to be simple, accurate, precise, and specific, adhering to the International Council for Harmonisation (ICH) guidelines for analytical method validation. This document provides comprehensive experimental protocols for method development and validation, along with a summary of acceptance criteria and results.

Introduction

This compound is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties, widely used in topical dermatological preparations. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for ensuring product quality and therapeutic efficacy. This application note presents a validated HPLC-UV method suitable for routine quality control and stability testing of this compound in various dosage forms.

HPLC Method Development

The primary objective of the method development was to achieve a symmetric peak shape for this compound, free from interference from excipients and potential degradation products, with a reasonable runtime.

Chromatographic Conditions:

| Parameter | Condition |

| Instrument | HPLC system with UV-Vis Detector |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (60:40 v/v)[1] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 10 µL[3] |

| Column Temperature | Ambient |

| Detection Wavelength | 240 nm[4][5] |

| Run Time | Approximately 10 minutes |

Rationale for Selection of Parameters:

-

Column: A C18 column was selected due to its wide availability and proven efficiency in separating moderately non-polar compounds like this compound.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a stable baseline and good resolution. The 60:40 ratio was optimized to achieve a suitable retention time and peak shape.

-

Flow Rate: A flow rate of 1.0 mL/min offers a balance between analysis time and column efficiency.

-

Detection Wavelength: The UV spectrum of this compound shows maximum absorbance at approximately 240 nm, providing optimal sensitivity for detection.[4][5]

Method Validation Protocol

The developed HPLC method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo formulation, and a standard solution of this compound. The chromatograms were examined for any interference at the retention time of the analyte peak.

Linearity